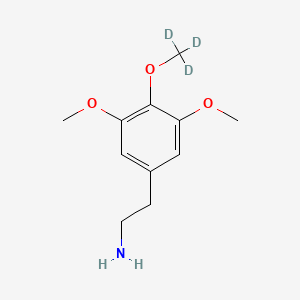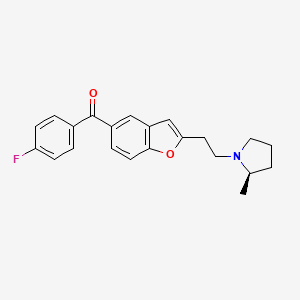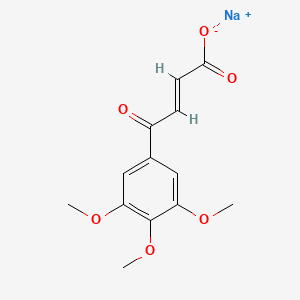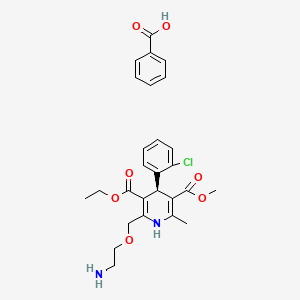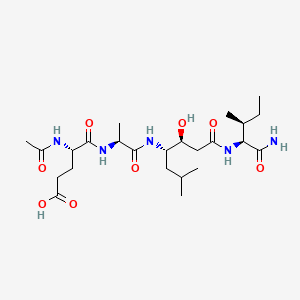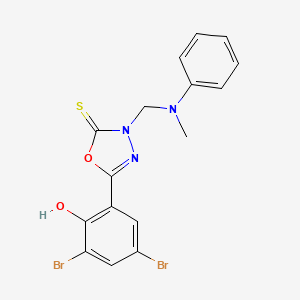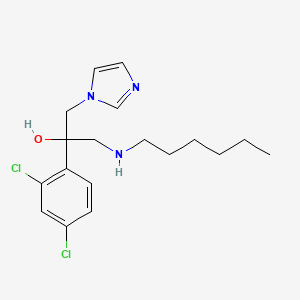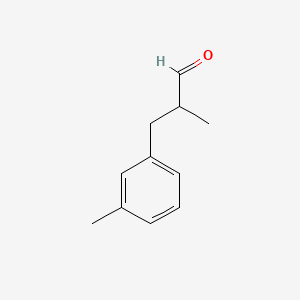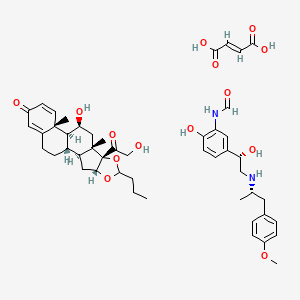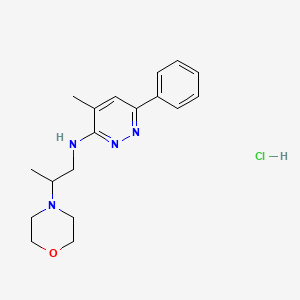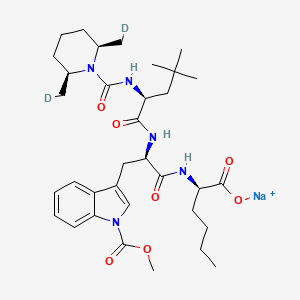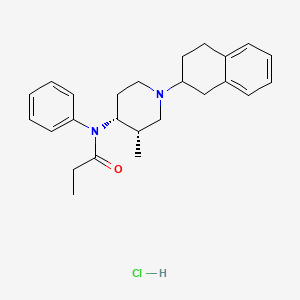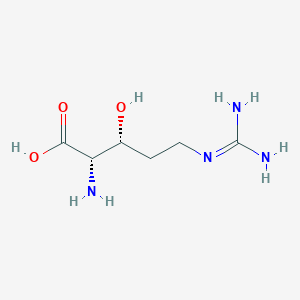
beta-Hydroxyarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Hydroxyarginine: is a derivative of the amino acid arginine, where a hydroxyl group is attached to the beta carbon of the arginine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Hydroxyarginine can be synthesized through several methods. One common approach involves the hydroxylation of arginine using specific enzymes or chemical reagents. The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the hydroxylation occurs at the desired position on the arginine molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological processes using genetically engineered microorganisms that can produce the compound through fermentation. These methods are often preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Hydroxyarginine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to arginine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield beta-ketoarginine, while substitution reactions can produce a variety of functionalized arginine derivatives .
Applications De Recherche Scientifique
Beta-Hydroxyarginine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nitric oxide production and its effects on cardiovascular health.
Industry: this compound is used in the production of specialized chemicals and as an additive in certain industrial processes .
Mécanisme D'action
The mechanism of action of beta-Hydroxyarginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in various physiological processes. The compound’s effects on molecular targets and pathways are still being studied, but it is believed to influence pathways related to cardiovascular health, immune response, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Beta-Hydroxyarginine can be compared with other similar compounds, such as:
L-Hydroxyarginine: Another hydroxylated form of arginine with different positional isomerism.
Gamma-Hydroxyarginine: A derivative with the hydroxyl group attached to the gamma carbon.
Nω-Hydroxy-L-arginine: A compound with the hydroxyl group attached to the nitrogen atom in the guanidine group.
Uniqueness: this compound is unique due to its specific hydroxylation at the beta position, which imparts distinct chemical and biological properties compared to other hydroxylated arginine derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
892143-46-3 |
|---|---|
Formule moléculaire |
C6H14N4O3 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)3(11)1-2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1 |
Clé InChI |
VIDUVSPOWYVZIC-DMTCNVIQSA-N |
SMILES isomérique |
C(CN=C(N)N)[C@H]([C@@H](C(=O)O)N)O |
SMILES canonique |
C(CN=C(N)N)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


